molecular formula C20H17ClN2O B4690053 N-[(4-chlorophenyl)(3-pyridinyl)methyl]-4-methylbenzamide

N-[(4-chlorophenyl)(3-pyridinyl)methyl]-4-methylbenzamide

Cat. No. B4690053
M. Wt: 336.8 g/mol
InChI Key: JVBBQGFMGOULOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, cyclization, and substitution reactions. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an intermediate prepared from methyl 3-aminothiophene-2-carboxylate, showcasing the complexity and versatility of synthesizing compounds with benzamide functionalities (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[(4-chlorophenyl)(3-pyridinyl)methyl]-4-methylbenzamide has been elucidated using techniques like X-ray diffraction and density functional theory (DFT) calculations. These studies reveal the geometric bond lengths, bond angles, and crystal systems, providing insight into the compound's molecular architecture and stability (Ashfaq et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving this compound and its analogs often include nucleophilic addition, tritium/hydrogen exchange, and reactions with organoiridium catalysts. These reactions can lead to multiple labeled species, indicating the compound's reactivity and potential for further functionalization (Hong et al., 2015).

Physical Properties Analysis

The physical properties of this compound derivatives are often determined through spectroscopic methods and crystallography. These studies provide information on the compound's stability, solubility, and interactions within the crystal structure, essential for understanding its behavior in different environments (Si, 2009).

Chemical Properties Analysis

The chemical properties of this compound and related compounds include their reactivity, nucleophilicity, and potential as intermediates in the synthesis of more complex molecules. These properties are crucial for applications in medicinal chemistry and the development of new pharmaceuticals (Lemire et al., 2004).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors . Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of targets.

Mode of Action

It’s known that when the phenyl group near the carbonyl group of a chalcone is replaced by a pyridine ring, a marked change in nlo response is observed . This suggests that the compound may interact with its targets in a unique manner, potentially leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The compound’s molecular weight (21765) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .

Result of Action

Similar compounds have been found to exhibit a variety of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Action Environment

Similar compounds have been found to be stable at room temperature , suggesting that this compound may also be stable under normal environmental conditions.

properties

IUPAC Name

N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O/c1-14-4-6-16(7-5-14)20(24)23-19(17-3-2-12-22-13-17)15-8-10-18(21)11-9-15/h2-13,19H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBBQGFMGOULOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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